molecular formula C14H12ClF3N2O2 B2640516 N-[4-Chloro-3-(trifluoromethyl)phenyl]-2-[(furan-2-ylmethyl)amino]acetamide CAS No. 900641-80-7

N-[4-Chloro-3-(trifluoromethyl)phenyl]-2-[(furan-2-ylmethyl)amino]acetamide

Cat. No.: B2640516
CAS No.: 900641-80-7
M. Wt: 332.71
InChI Key: KAWMHXKLVBZSQF-UHFFFAOYSA-N
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Description

N-[4-Chloro-3-(trifluoromethyl)phenyl]-2-[(furan-2-ylmethyl)amino]acetamide is an organic compound that belongs to the class of amides It is characterized by the presence of a chloro-substituted phenyl ring, a trifluoromethyl group, and a furan ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-Chloro-3-(trifluoromethyl)phenyl]-2-[(furan-2-ylmethyl)amino]acetamide typically involves the reaction of 4-chloro-3-(trifluoromethyl)aniline with furan-2-carbaldehyde, followed by the addition of acetic anhydride. The reaction is carried out under controlled conditions, often in the presence of a catalyst such as palladium or copper to facilitate the coupling reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions to maximize yield and purity. The process may include steps such as purification through recrystallization or chromatography to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

N-[4-Chloro-3-(trifluoromethyl)phenyl]-2-[(furan-2-ylmethyl)amino]acetamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2-carboxylic acid derivatives.

    Reduction: The nitro group on the phenyl ring can be reduced to an amine.

    Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophiles such as sodium azide or thiourea under basic conditions.

Major Products Formed

    Oxidation: Furan-2-carboxylic acid derivatives.

    Reduction: Amino-substituted phenyl derivatives.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

N-[4-Chloro-3-(trifluoromethyl)phenyl]-2-[(furan-2-ylmethyl)amino]acetamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-[4-Chloro-3-(trifluoromethyl)phenyl]-2-[(furan-2-ylmethyl)amino]acetamide involves its interaction with specific molecular targets. For instance, it may bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways and targets can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    N-[2-Chloro-4-(trifluoromethyl)phenyl]acetamide: Similar structure but lacks the furan ring.

    4-Chloro-3-(trifluoromethyl)aniline: Precursor in the synthesis, lacks the acetamide and furan groups.

    Furan-2-carbaldehyde: Another precursor, lacks the phenyl and acetamide groups.

Uniqueness

N-[4-Chloro-3-(trifluoromethyl)phenyl]-2-[(furan-2-ylmethyl)amino]acetamide is unique due to the combination of its functional groups, which confer specific chemical and biological properties. The presence of the trifluoromethyl group enhances its stability and lipophilicity, while the furan ring contributes to its reactivity and potential biological activity.

Properties

IUPAC Name

N-[4-chloro-3-(trifluoromethyl)phenyl]-2-(furan-2-ylmethylamino)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12ClF3N2O2/c15-12-4-3-9(6-11(12)14(16,17)18)20-13(21)8-19-7-10-2-1-5-22-10/h1-6,19H,7-8H2,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KAWMHXKLVBZSQF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)CNCC(=O)NC2=CC(=C(C=C2)Cl)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12ClF3N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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